1-(3-Methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene
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Overview
Description
1-(3-Methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group, a nitro group, and a methylphenoxy group attached to a benzene ring.
Preparation Methods
One common method involves the use of trifluoromethylation reactions, which are known for their ability to introduce the trifluoromethyl group into organic molecules . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: The compound and its derivatives may be explored for their potential therapeutic properties.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(3-Methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the stability and lipophilicity of the compound, which can affect its interaction with biological membranes and proteins . The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components.
Comparison with Similar Compounds
1-(3-Methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-(3-Methylphenoxy)-2-nitrobenzene: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(3-Methylphenoxy)-4-(trifluoromethyl)benzene: Lacks the nitro group, which may affect its reactivity and applications.
1-(3-Methylphenoxy)-2-nitro-4-methylbenzene: Lacks the trifluoromethyl group, which may influence its stability and lipophilicity
The presence of the trifluoromethyl group in this compound makes it unique, as this group is known to enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
Properties
CAS No. |
83619-86-7 |
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Molecular Formula |
C14H10F3NO3 |
Molecular Weight |
297.23 g/mol |
IUPAC Name |
1-(3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3NO3/c1-9-3-2-4-11(7-9)21-13-6-5-10(14(15,16)17)8-12(13)18(19)20/h2-8H,1H3 |
InChI Key |
AWDZSOFOSCNUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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